Cas no 1467-34-1 (Acetamide, N-(3,4,5-trimethylphenyl)-)
1467-34-1 structure
Product Name:Acetamide, N-(3,4,5-trimethylphenyl)-
CAS No:1467-34-1
MF:C11H15NO
MW:177.242902994156
CID:1317349
PubChem ID:12346654
Update Time:2025-04-20
Acetamide, N-(3,4,5-trimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(3,4,5-trimethylphenyl)-
- 3',4',5'-trimethylacetanilide
- MFCD16987715
- 3,4,5-TRIMETHYLACETANILIDE
- N-(3,4,5-Trimethylphenyl)acetamide
- 1467-34-1
- AE-562/43457986
- SY355946
- SCHEMBL3030037
- DTXSID50876499
-
- Inchi: 1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13)
- InChI Key: AYPHGQFINZMFCT-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=C(C)C(C)=C(C)C=1
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1Ų
Acetamide, N-(3,4,5-trimethylphenyl)- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
1467-34-1 (Acetamide, N-(3,4,5-trimethylphenyl)-) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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